Home > Products > Screening Compounds P144177 > Cilengitide methanesulfonate
Cilengitide methanesulfonate -

Cilengitide methanesulfonate

Catalog Number: EVT-12710187
CAS Number:
Molecular Formula: C28H44N8O10S
Molecular Weight: 684.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cilengitide methanesulfonate is a cyclic pentapeptide that serves as an integrin antagonist, specifically targeting the integrins αvβ3 and αvβ5. It is derived from the cyclic RGD (Arg-Gly-Asp) sequence, which is known for its role in cell adhesion and migration. Cilengitide has been investigated primarily for its anti-angiogenic properties, making it a candidate for cancer therapy, particularly in treating glioblastomas and other solid tumors. The compound was developed in the early 1990s and has undergone various clinical trials to assess its efficacy and safety in cancer treatment .

Source

Cilengitide was initially synthesized by researchers at Merck KGaA, who aimed to create a potent integrin antagonist. Its development involved several iterations of the RGD sequence, leading to the formation of the cyclic structure that enhances its biological activity. The compound has been evaluated in numerous preclinical and clinical studies, establishing its potential as a therapeutic agent in oncology .

Classification

Cilengitide methanesulfonate is classified as a small molecule drug and falls under the category of peptide-based therapeutics. It is specifically categorized as an integrin antagonist due to its mechanism of action, which involves blocking integrin-mediated processes critical for tumor growth and metastasis .

Synthesis Analysis

Methods

The synthesis of Cilengitide methanesulfonate involves several key steps that utilize solid-phase peptide synthesis techniques. The process begins with the coupling of protected amino acids on a solid support resin, followed by cyclization to form the cyclic structure.

  1. Solid-Phase Synthesis: The initial step involves loading the first amino acid onto a resin, followed by sequential addition of protected amino acids using coupling reagents such as N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate amide bond formation.
  2. Cyclization: After synthesizing the linear precursor, cyclization is achieved through intramolecular reactions, often facilitated by specific conditions such as temperature or solvent choice. This step is crucial for achieving the desired conformational stability.
  3. Deprotection and Purification: The final product undergoes deprotection to remove any protecting groups used during synthesis. Purification typically involves high-performance liquid chromatography (HPLC) to isolate Cilengitide methanesulfonate from by-products and unreacted materials .

Technical Details

The synthesis may include modifications such as N-methylation at specific positions to enhance biological activity and stability. For instance, N-methylation of one peptide bond has been shown to significantly increase antagonistic activity against integrins .

Molecular Structure Analysis

Structure

Cilengitide methanesulfonate is characterized by its cyclic structure containing five amino acids: Arg-Gly-Asp-Val (with methylation on Val). The cyclic nature of the molecule allows for a more rigid conformation compared to linear peptides.

  • Chemical Formula: C_22H_32N_6O_6S
  • Molecular Weight: Approximately 486.6 g/mol

The cyclic structure promotes specific interactions with integrins, enhancing its binding affinity and selectivity .

Data

Nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography have been utilized to elucidate the molecular conformation of Cilengitide when bound to integrins, confirming crucial interactions between the amino acid side chains and the integrin binding sites .

Chemical Reactions Analysis

Reactions

Cilengitide can undergo various chemical reactions typical of peptide compounds:

  1. Hydrolysis: Under acidic or basic conditions, peptide bonds may hydrolyze, leading to degradation.
  2. Oxidation: The presence of certain functional groups may allow for oxidation reactions which could affect its stability.
  3. Modification Reactions: Chemical modifications such as phosphorylation or acetylation can be performed to alter its pharmacological properties.

Technical Details

The stability of Cilengitide methanesulfonate in physiological conditions is critical for its therapeutic application. Studies indicate that modifications such as N-methylation enhance metabolic stability while maintaining biological activity .

Mechanism of Action

Process

Cilengitide exerts its therapeutic effects primarily through antagonism of integrins αvβ3 and αvβ5, which are crucial for angiogenesis—the formation of new blood vessels from pre-existing ones. By binding to these integrins, Cilengitide inhibits their activation and downstream signaling pathways that promote tumor growth and metastasis.

  1. Integrin Binding: The positively charged arginine residue interacts with negatively charged residues on the integrin's extracellular domain.
  2. Inhibition of Cell Adhesion: By blocking integrin activation, Cilengitide prevents endothelial cell adhesion and migration necessary for angiogenesis.
  3. Tumor Growth Suppression: This inhibition leads to reduced tumor vascularization and ultimately suppresses tumor growth in various cancer models .

Data

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide (DMSO).
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH levels.

Chemical Properties

  • pH Range: Optimal activity observed at physiological pH.
  • Melting Point: Specific melting point data may vary; thermal stability studies are essential for formulation development.

Relevant analyses such as differential scanning calorimetry (DSC) can provide insights into thermal properties, while mass spectrometry can confirm molecular weight and purity levels .

Applications

Cilengitide methanesulfonate has significant applications in scientific research and clinical settings:

  1. Cancer Therapy: Primarily investigated for use in glioblastoma treatment; ongoing trials are assessing efficacy across various solid tumors.
  2. Angiogenesis Research: Utilized in studies exploring mechanisms of angiogenesis and potential therapeutic interventions.
  3. Drug Development: Serves as a model compound for developing new integrin antagonists with improved pharmacokinetic profiles.
Introduction to Cilengitide Methanesulfonate as a Research Entity

Historical Development and Rationale for Molecular Design

Cilengitide methanesulfonate (EMD 121974) is a cyclic pentapeptide with the sequence cyclo(Arg-Gly-Asp-D-Phe-N-methyl-Val), developed as a selective antagonist of integrins αvβ3 and αvβ5. Its design originated from the "spatial screening" strategy pioneered by Kessler’s group in the 1990s. This approach systematically explored the conformational space of cyclic RGD (Arg-Gly-Asp) peptides by incorporating D-amino acids and N-methylated residues to enhance receptor specificity and metabolic stability. The precursor compound c(RGDfV) exhibited 100–1,000-fold increased activity against αvβ3 compared to linear RGD peptides but retained cross-reactivity with platelet receptor αIIbβ3. Subsequent N-methylation of the valine residue yielded c(RGDf(NMe)V), later named cilengitide, which achieved sub-nanomolar affinity for αvβ3 (IC₅₀ = 4.1 nM) and αvβ5 (IC₅₀ = 70 nM), with 10-fold selectivity over αIIbβ3 [1] [3].

The molecular rationale centered on conformational restriction:

  • Cyclization reduced peptide flexibility, lowering entropy loss upon integrin binding.
  • D-Phenylalanine stabilized a βII' turn critical for optimal RGD orientation.
  • N-methyl-valine shielded the peptide bond from proteases and enhanced hydrophobic interactions with the αv subunit’s specificity pocket [1] [9]. X-ray crystallography later confirmed that cilengitide’s RGD motif binds the αvβ3 ectodomain through salt bridges between arginine and αv aspartates and coordination of aspartate’s carboxylate with MIDAS (metal ion-dependent adhesion site) in the β3 subunit [2] [4].

Table 1: Evolution of Cilengitide from RGD Peptide Scaffolds

CompoundModificationsαvβ3 IC₅₀Key Improvements
Linear RGD peptidesNone>1,000 nMBaseline activity
c(RGDfV)Cyclization, D-Phe incorporation10–100 nM100–1,000x activity increase
CilengitideN-methyl-Val addition4.1 nMSub-nM affinity; enhanced proteolytic stability

Academic Significance in Integrin-Targeted Therapeutics

Cilengitide emerged as the first clinically evaluated anti-angiogenic small molecule targeting RGD-binding integrins. Its significance lies in three areas:

  • Mechanistic Probe for Integrin Signaling: Cilengitide inhibits "outside-in" signaling by disrupting ligand binding to αvβ3/αvβ5, suppressing FAK-Src-PI3K pathways. In glioblastoma models, this reduced hypoxia-inducible factor 1α (HIF-1α) expression and vessel density [4]. Unlike monoclonal antibodies (e.g., etaracizumab), cilengitide’s small size enables penetration into tumor parenchyma, making it a preferred tool for studying stromal-tumor crosstalk [5].

  • Dual Anti-Tumor and Anti-Angiogenic Activity: Preclinical studies demonstrated direct activity against tumor cells expressing αvβ3/αvβ5 and indirect effects on endothelial cells. In orthotopic glioblastoma models, cilengitide monotherapy extended survival from 4–6 weeks to >16 weeks by inhibiting endothelial progenitor cell (EPC) differentiation and reducing vascular permeability [3] [4].

  • Synergy with Cytotoxic Therapy: Cilengitide enhanced radiation and temozolomide efficacy in glioblastoma by normalizing tumor vasculature and improving drug delivery. This synergy was particularly evident in O6-methylguanine-DNA methyltransferase (MGMT)-promoter methylated tumors [4] [8].

Table 2: Key Integrin Targets of Cilengitide in Oncology Research

IntegrinExpression in CancerBiological RoleCilengitide IC₅₀
αvβ3Glioma cells, tumor vasculatureAngiogenesis, migration, invasion4.1 nM
αvβ5Activated endothelial cellsVEGF-mediated angiogenesis70 nM
α5β1Tumor fibroblastsFibronectin assembly>1,000 nM
αIIbβ3PlateletsThrombosis250 nM

Scope of Research Challenges and Knowledge Gaps

Despite its mechanistic promise, cilengitide’s clinical translation revealed fundamental knowledge gaps:

  • Resistance Mechanisms: In phase III glioblastoma trials (CENTRIC, CORE), cilengitide failed to improve overall survival despite promising phase II data. This was attributed to:
  • Compensatory upregulation of pro-angiogenic integrins (e.g., α5β1) or growth factor pathways (VEGF, FGF) [5].
  • Tumor heterogeneity in αvβ3 expression, with some glioblastoma subclones utilizing integrin-independent invasion pathways [4].

  • Limited Biomarker Validation: No reliable predictive biomarkers exist for patient selection. While αvβ3 expression correlated with response in preclinical models, clinical validation was inconsistent due to spatial heterogeneity in human tumors [5] [8].

  • Incomplete Understanding of Bidirectional Signaling: Cilengitide’s paradoxical effects at high concentrations (>1 µM) include ligand-mimetic activation of αvβ3, triggering pro-survival signals. This highlights the context-dependent nature of integrin activation [2] [5].

Current research priorities focus on:

  • Developing next-generation integrin inhibitors with improved pharmacokinetics and αvβ6/αvβ8 cross-reactivity.
  • Elucidating integrin clustering dynamics and endosomal signaling post-cilengitide binding.
  • Exploring combination strategies with immune checkpoint inhibitors, given integrins’ role in T-cell exhaustion [5] [7].

Properties

Product Name

Cilengitide methanesulfonate

IUPAC Name

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;methanesulfonic acid

Molecular Formula

C28H44N8O10S

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C27H40N8O7.CH4O3S/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;1-5(2,3)4/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H3,(H,2,3,4)

InChI Key

PMURMRGEABAIKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.